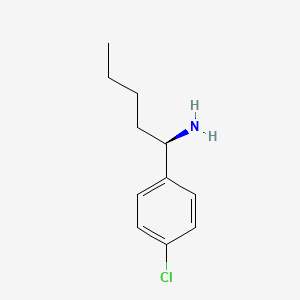

(R)-1-(4-Chlorophenyl)pentan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

(1R)-1-(4-chlorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H16ClN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1 |

InChI Key |

KXDRTSOIVASYNC-LLVKDONJSA-N |

Isomeric SMILES |

CCCC[C@H](C1=CC=C(C=C1)Cl)N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

(R)-1-(4-Chlorophenyl)pentan-1-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (R)-1-(4-Chlorophenyl)pentan-1-amine, a chiral amine of significant interest in medicinal chemistry and drug development. While specific data for this enantiomer is not widely available, this document synthesizes information from closely related compounds and general principles of organic chemistry to offer a comprehensive resource for researchers.

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. This compound belongs to a class of compounds that are valuable precursors for various biologically active molecules. The presence of the 4-chlorophenyl group and a chiral center at the benzylic position makes it a versatile synthon for creating complex molecular architectures.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)pentan-1-amine and its Hydrochloride Salt

| Property | Value | Source/Comment |

| CAS Number | Not explicitly found for the (R)-enantiomer. | The racemic hydrochloride salt is registered under 91428-39-6 .[1] |

| Molecular Formula | C₁₁H₁₆ClN | - |

| Molecular Weight | 197.70 g/mol | - |

| Appearance | Likely a solid (hydrochloride salt).[1] | The free base is expected to be an oil or low-melting solid. |

| Solubility | Likely soluble in organic solvents. | The hydrochloride salt is expected to have some water solubility. |

| Storage | 4°C, protect from light.[1] | Recommended for the hydrochloride salt. |

Synthesis and Enantioselective Separation

The synthesis of this compound can be approached through two main strategies: asymmetric synthesis to directly obtain the desired enantiomer, or synthesis of the racemic mixture followed by chiral resolution.

Racemic Synthesis

A common route to racemic 1-aryl-alkylamines involves the reductive amination of the corresponding ketone.

Workflow for Racemic Synthesis

Caption: General workflow for the synthesis of racemic 1-(4-Chlorophenyl)pentan-1-amine.

Protocol for Racemic Synthesis (Adapted from a similar procedure for a propan-1-amine analog)[2]:

-

Imine Formation: To a solution of 4'-chlorovalerophenone in a suitable solvent (e.g., ethanol), add an ammonia source such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. These reagents are selective for the reduction of the imine in the presence of the ketone.

-

Work-up: The reaction is quenched with water, and the pH is adjusted to be basic. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography on silica gel.

Asymmetric Synthesis and Chiral Separation

Achieving high enantiomeric purity is crucial for pharmaceutical applications. This can be accomplished through asymmetric synthesis or by separating the enantiomers of the racemic mixture.

Asymmetric Synthesis via Hydrogenation:

A well-established method for producing chiral amines is the asymmetric hydrogenation of a prochiral imine using a chiral catalyst.

Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis of this compound via hydrogenation.

Chiral Resolution:

Alternatively, the racemic amine can be resolved into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral acid, followed by separation through crystallization.

Protocol for Chiral Resolution (General Procedure)[3]:

-

Salt Formation: Dissolve the racemic 1-(4-chlorophenyl)pentan-1-amine in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in the same solvent.

-

Crystallization: Allow the diastereomeric salts to crystallize. One diastereomer will typically be less soluble and will precipitate out of the solution.

-

Isolation: Collect the crystals by filtration.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the enantiomerically enriched free amine.

-

Extraction: Extract the free amine with an organic solvent.

Analytical Characterization

The identity and purity of this compound must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While specific spectra for the target molecule are not available, the expected chemical shifts can be predicted based on analogous structures. For instance, ¹H NMR data for 1-(4-chlorophenyl)propan-1-amine shows characteristic signals for the aromatic protons, the benzylic proton, and the alkyl chain.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines.[4]

General Chiral HPLC Method Development:

-

Column Screening: Screen a variety of chiral columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

-

Method Optimization: Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

-

Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (typically around 220-260 nm for a chlorophenyl group).

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Chiral amines with similar structural motifs are known to be key components in various drug candidates.

-

Antihistamines: The structurally related (R)-(4-chlorophenyl)(phenyl)methanamine is a key intermediate in the synthesis of Levocetirizine, a non-sedating antihistamine.[5]

-

Enzyme Inhibitors: The 3-amino-4-chlorophenyl moiety has been identified as a potent mimic of benzamidine, a common structural feature in inhibitors of enzymes such as Factor Xa, which is a target for anticoagulant drugs.[6]

-

Central Nervous System (CNS) Agents: Enantiomers of piperazine derivatives containing the (4-chlorophenyl)phenylmethyl group have been investigated for their therapeutic potential in CNS disorders.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard information for the racemic hydrochloride salt and other related compounds provides guidance on safe handling.

GHS Hazard Statements for 1-(4-Chlorophenyl)pentan-1-amine hydrochloride:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. While detailed information on this specific molecule is limited, this guide provides a comprehensive overview of its likely properties, synthesis, analysis, and applications based on data from closely related compounds. As with any chemical, it is imperative to handle this compound with appropriate safety precautions. Further research into the synthesis and utility of this and similar chiral amines will undoubtedly contribute to the development of new and improved therapeutic agents.

References

-

PubChem. 1-(4-Chlorophenyl)propan-1-amine. Available from: [Link]

-

Royal Society of Chemistry. Supporting information for - Rsc.org. Available from: [Link]

-

EPA CompTox Chemicals Dashboard. 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone Properties. Available from: [Link]

-

PubChem. N-[1-(4-chlorophenyl)propyl]pentan-3-amine. Available from: [Link]

-

Pharmaffiliates. (R)-(4-Chlorophenyl)(phenyl)methanamine. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

- Google Patents. RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl].

-

PubMed. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Available from: [Link]

-

PubMed. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Available from: [Link]

Sources

- 1. 1-(4-Chlorophenyl)pentan-1-amine hydrochloride | 91428-39-6 [sigmaaldrich.com]

- 2. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]- -piperazine, method of their synthesis, method of synthesis of enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine derivatives - Google Patents [patents.google.com]

The Delicate Dance of Structure and Activity: A Deep Dive into 1-Arylpentan-1-amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-arylpentan-1-amine scaffold represents a privileged structure in modern medicinal chemistry, serving as a foundational blueprint for a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the interaction of these molecules with key biological targets, with a particular focus on their role as modulators of monoamine transporters. By dissecting the influence of the aryl moiety, the pentyl chain, and the amine substituent, we will illuminate the intricate interplay between molecular architecture and pharmacological function. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and beyond, offering insights into rational drug design, synthesis, and biological evaluation.

Introduction: The Significance of the 1-Arylpentan-1-amine Core

The 1-arylpentan-1-amine framework is a recurring motif in a multitude of pharmacologically active agents, ranging from central nervous system (CNS) stimulants to potential therapeutics for a variety of disorders.[1] These compounds bear structural resemblance to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, and as such, often exert their effects by interacting with the corresponding monoamine transporters (DAT, NET, and SERT).[2] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, 1-arylpentan-1-amines can elevate their extracellular concentrations, leading to a cascade of downstream signaling events.

The versatility of this scaffold lies in its modular nature, allowing for systematic modifications at three key positions: the aromatic ring (Aryl), the five-carbon alkyl chain (pentan), and the primary amine. Each of these components plays a crucial role in defining the compound's affinity, selectivity, and intrinsic activity at its biological targets. A thorough understanding of the SAR of this class of compounds is therefore paramount for the rational design of novel molecules with desired pharmacological profiles, be it for the development of new therapeutics or as tool compounds to probe biological systems.

The Architectural Blueprint: Synthesis of 1-Arylpentan-1-amines

The synthesis of 1-arylpentan-1-amines can be achieved through several established synthetic routes, with the choice of method often dictated by the desired substitution pattern and stereochemistry. A prevalent and versatile approach is the reductive amination of a corresponding 1-arylpentan-1-one precursor.

Experimental Protocol: Reductive Amination of 1-Phenylpentan-1-one

This protocol outlines a general procedure for the synthesis of N-substituted 1-phenylpentan-1-amines.

Materials:

-

1-Phenylpentan-1-one

-

Primary or secondary amine (e.g., methylamine, ethylamine, pyrrolidine)

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Acid catalyst (e.g., acetic acid, titanium(IV) isopropoxide)

-

Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

-

Imine/Enamine Formation: Dissolve 1-phenylpentan-1-one (1.0 eq) and the desired amine (1.1-1.5 eq) in the chosen anhydrous solvent. If necessary, a catalytic amount of acid can be added to facilitate the formation of the imine or enamine intermediate. The reaction is typically stirred at room temperature for 1-4 hours.

-

Reduction: The reducing agent (1.5-2.0 eq) is added portion-wise to the reaction mixture, maintaining the temperature at 0-25 °C. The reaction is then stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The reaction is quenched by the slow addition of water or a mild acidic solution. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 1-arylpentan-1-amine.

Causality in Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for imines over ketones, minimizing side reactions. The use of an anhydrous solvent is essential to prevent the hydrolysis of the imine intermediate and the deactivation of the reducing agent.

Synthesis of Chiral 1-Arylpentan-1-amines

Enantiomerically pure 1-arylpentan-1-amines are often desired, as stereochemistry can profoundly impact biological activity. Several strategies can be employed to achieve enantioselective synthesis:

-

Chiral Auxiliaries: The use of a chiral amine in the reductive amination step can introduce stereoselectivity. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the primary amine.

-

Asymmetric Catalysis: The reduction of the imine intermediate can be performed using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS catalyst, to favor the formation of one enantiomer.[3]

-

Enzymatic Resolution: Transaminases can be used for the kinetic resolution of racemic 1-arylpentan-1-amines or the asymmetric synthesis from the corresponding ketone.[4]

Caption: General workflow for the synthesis of 1-arylpentan-1-amines via reductive amination.

Decoding the Molecular Dialogue: Structure-Activity Relationships

The pharmacological profile of a 1-arylpentan-1-amine is a direct consequence of its three-dimensional structure and the physicochemical properties of its constituent parts. The following sections dissect the SAR of this scaffold, focusing on its interactions with monoamine transporters.

The Aryl Moiety: The Key to Recognition

The nature and substitution pattern of the aryl ring are critical determinants of binding affinity and selectivity.

-

Substituent Position: The position of substituents on the aromatic ring can dramatically alter the pharmacological profile. For instance, in related phenethylamine classes, para-substitution is often well-tolerated and can enhance affinity, while ortho-substitution may introduce steric hindrance.[5]

-

Electronic Effects: Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methyl, methoxy) on the phenyl ring can influence the molecule's interaction with the transporter binding pocket. For example, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers, which share a similar pharmacophore, 4'-chloro and 4'-iodo substituents on the phenyl ring resulted in the highest affinity for the dopamine transporter (DAT).[6]

-

Aromatic System: Replacing the phenyl ring with other aromatic systems, such as naphthyl or thiophenyl, can modulate binding affinity and introduce selectivity for different monoamine transporters.

The Pentyl Chain: A Spacer with Significance

The five-carbon alkyl chain, while seemingly a simple linker, plays a crucial role in orienting the pharmacophoric elements within the transporter binding site.

-

Chain Length: The optimal alkyl chain length for monoamine transporter inhibition is a subject of ongoing investigation. While many potent inhibitors, such as amphetamine and its analogs, possess a shorter propyl chain, the pentyl chain in the 1-arylpentan-1-amine series can still allow for high-affinity binding. The increased lipophilicity of the longer chain may enhance membrane permeability but could also lead to non-specific binding.[7]

-

Chain Conformation: The flexibility of the pentyl chain allows it to adopt various conformations within the binding pocket. The presence of bulky substituents on the chain can restrict this conformational freedom and potentially decrease binding affinity due to steric clashes.

The Amine Substituent: Tuning the Interaction

The amine group is a key pharmacophoric feature, typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transporter binding site.

-

N-Alkylation: The size and nature of the substituent(s) on the nitrogen atom significantly impact potency and selectivity.

-

Primary vs. Secondary vs. Tertiary Amines: Primary amines (unsubstituted) often serve as a good starting point. N-methylation or N-ethylation can sometimes enhance affinity for certain transporters. For instance, in a hypothetical series of N-ethylpentylamine analogs, N-ethyl and N-propyl substitution showed higher predicted affinity for DAT, SERT, and NET compared to the unsubstituted (primary amine) analog.[2]

-

Bulky Substituents: Larger N-alkyl groups or the incorporation of the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine) can drastically alter the pharmacological profile, sometimes shifting the mechanism from a reuptake inhibitor to a releasing agent.

-

-

Stereochemistry: The stereocenter at the C1 position of the pentyl chain is of paramount importance. The two enantiomers of a chiral 1-arylpentan-1-amine can exhibit markedly different affinities and efficacies for their biological targets. It is common for one enantiomer to be significantly more potent than the other.[8]

Caption: Key structural components influencing the biological activity of 1-arylpentan-1-amines.

Quantifying the Interaction: Biological Evaluation

To establish a robust SAR, it is essential to quantify the interaction of 1-arylpentan-1-amines with their biological targets. In vitro assays are the primary tools for this purpose.

Experimental Protocol: Monoamine Transporter Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound at DAT, SERT, and NET using a radioligand uptake inhibition assay.

Materials:

-

Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells)

-

Radiolabeled monoamine transporter substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)

-

Test compounds (1-arylpentan-1-amine analogs)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation cocktail and a scintillation counter

-

96-well cell culture plates and filtration apparatus

Step-by-Step Methodology:

-

Cell Culture and Plating: Culture the transporter-expressing cells under standard conditions. Seed the cells into 96-well plates and allow them to adhere and reach a suitable confluency.

-

Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compounds for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37 °C).

-

Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled substrate to each well.

-

Uptake Termination: After a short incubation period (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate. This is typically done by fitting the data to a sigmoidal dose-response curve using appropriate software.[9] The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Self-Validating System: The inclusion of positive controls (known inhibitors of each transporter) and negative controls (untransfected cells) is crucial for validating the assay. The specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.

Data Presentation: A Comparative SAR Table

The following table presents hypothetical binding affinities (Ki in nM) for a series of 1-arylpentan-1-amine analogs at the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is illustrative and based on established SAR principles for related monoamine transporter ligands.[2]

| Compound ID | R1 (Aryl Substituent) | R2 (N-Substituent) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 1 | H | H | 250 | 500 | 180 |

| 2 | 4-Cl | H | 120 | 350 | 90 |

| 3 | 4-CH3 | H | 180 | 420 | 150 |

| 4 | H | CH3 | 200 | 450 | 160 |

| 5 | H | CH2CH3 | 150 | 320 | 85 |

| 6 | 4-Cl | CH2CH3 | 80 | 280 | 50 |

Interpretation of the Data:

-

Effect of Aryl Substitution: The introduction of a chloro group at the 4-position of the phenyl ring (Compound 2 vs. 1, and Compound 6 vs. 5) is predicted to enhance the binding affinity at all three transporters, with a more pronounced effect at DAT and NET. A methyl group at the same position (Compound 3) is also expected to increase affinity, albeit to a lesser extent than the chloro group.

-

Effect of N-Alkylation: N-methylation (Compound 4 vs. 1) and N-ethylation (Compound 5 vs. 1) are predicted to increase binding affinity across the board. The N-ethyl substituent appears to be slightly more favorable than the N-methyl group.

-

Synergistic Effects: The combination of a 4-chloro substituent on the aryl ring and an N-ethyl group on the amine (Compound 6) is predicted to result in the highest affinity for all three transporters in this series.

Concluding Remarks and Future Directions

The 1-arylpentan-1-amine scaffold continues to be a fertile ground for the discovery of novel and potent modulators of monoamine transporters. This guide has provided a foundational understanding of the key structure-activity relationships that govern the interaction of these compounds with their biological targets. The interplay between the electronic and steric properties of the aryl ring, the length and conformation of the pentyl chain, and the nature of the amine substituent offers a rich landscape for molecular design and optimization.

Future research in this area will likely focus on several key aspects:

-

Selectivity: The development of analogs with high selectivity for a single monoamine transporter remains a significant challenge and a key objective for therapeutic applications.

-

Mechanism of Action: A deeper understanding of the structural features that differentiate reuptake inhibitors from releasing agents is crucial for designing compounds with specific pharmacological profiles.

-

In Vivo Efficacy and Pharmacokinetics: Translating in vitro potency to in vivo efficacy requires careful consideration of pharmacokinetic properties such as metabolic stability, bioavailability, and blood-brain barrier penetration.

By leveraging the principles outlined in this guide, researchers can continue to explore the vast chemical space of 1-arylpentan-1-amines, paving the way for the development of the next generation of CNS-active agents.

References

- Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., ... & Schiøtt, B. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 3(11), 879-889.

-

Organic Chemistry Retrosynthesis. (2023, February 18). They think it's all Overman... It is now! [Video]. YouTube. [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link]

- Meng, L., Yang, J., Duan, M., Wang, Y., & Zhu, S. (2021). Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed Hydroamination.

-

ResearchGate. (n.d.). Range of previously reported IC 50 values for neurotransmitter uptake inhibition. Retrieved from [Link]

- Hagelüken, G., Huss, M., Wieprich, S., & Bönisch, H. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12531.

- Reupohl, J., & Zlotos, D. P. (Eds.). (2014).

- Bio-protocol. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Bio-protocol, 4(12), e1148.

-

Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs with α‐chiral amine moieties and routes for the synthesis of.... Retrieved from [Link]

- Kim, J., Lee, S., & Park, K. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(6), 543-550.

- Glennon, R. A., Lee, M., Rangisetty, J. B., Dukat, M., Roth, B. L., Savage, J. E., ... & Tessel, R. E. (2001). Influence of chain length and N-alkylation on the selective serotonin receptor ligand 9-(aminomethyl)-9,10-dihydroanthracene. Bioorganic & medicinal chemistry letters, 11(5), 655-658.

- Appell, M., Dunn, W. J., Reith, M. E., Miller, L., & Flippen-Anderson, J. L. (2002). An analysis of the binding of cocaine analogues to the monoamine transporters using tensor decomposition 3-d QSAR. Bioorganic & medicinal chemistry, 10(5), 1197-1206.

- Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., ... & Schiøtt, B. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience.

- da Silva, F. de C., de Souza, M. C. B. V., Frugulhetti, I. C. P. P., Castro, H. C., de Souza, S. L., & de Souza, R. O. M. A. (2006). Synthesis, tuberculosis inhibitory activity, and SAR study of N-substituted-phenyl-1,2,3-triazole derivatives. Bioorganic & medicinal chemistry, 14(24), 8486-8494.

- Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., ... & Schiøtt, B. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. Figshare.

- Bánoczi, G., Fődi, T., Farkas, V., & Paizs, C. (2018). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC advances, 8(38), 21469-21476.

- Duan, L., & Wang, J. (2009). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 331(3), 904-913.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Li, Z. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med chem (Los Angeles), 8(10), 273-280.

-

Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]

- Lin, S., Lu, Y., He, H., Wang, M., Wu, W., He, L., ... & Li, J. (2008). Synthesis and SAR of pyridazinone-substituted phenylalanine amide alpha4 integrin antagonists. Bioorganic & medicinal chemistry letters, 18(4), 1331-1335.

- Casale, J. F., Hays, P. A., & Collins, J. M. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1411-1420.

- Mueller, A. L., Artola, A., & Parnas, H. (1993). Multiple actions of arylalkylamine arthropod toxins on the N-methyl-D-aspartate receptor. Molecular pharmacology, 44(4), 847-856.

- Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.

- Sucic, K., & Sitte, H. H. (2020). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British journal of pharmacology, 177(8), 1735-1748.

- Carroll, F. I., Howard, J. L., Howell, L. L., Fox, K. M., & Kuhar, M. J. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 47(25), 6401-6409.

- O'Connor, K. A., & Roth, B. L. (2009). Synthesis and serotonin transporter activity of sulphur-substituted α-alkyl phenethylamines as a new class of anticancer agents. Bioorganic & medicinal chemistry letters, 19(24), 6965-6968.

- Khan, I., Zaib, S., Batool, S., Niaz, H., Iqbal, J., & Khan, A. (2025). The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds. European Journal of Medicinal Chemistry, 118381.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. courses.edx.org [courses.edx.org]

- 10. xenotech.com [xenotech.com]

A Technical Guide to the Physicochemical Properties of (R)-1-(4-chlorophenyl)pentylamine: A Comparative Analysis of the Free Base and Hydrochloride Salt

Executive Summary

In the landscape of pharmaceutical development, the selection of an appropriate form for an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. The decision between using a free base or a salt form can profoundly impact the drug's solubility, stability, bioavailability, and manufacturability. This guide provides an in-depth technical examination of the key physical properties of (R)-1-(4-chlorophenyl)pentylamine, a chiral amine of interest, by comparing its free base form to its hydrochloride salt.

This document moves beyond a simple data summary, offering a causal analysis of why these properties differ, rooted in the fundamental principles of physical and organic chemistry. We provide field-proven, step-by-step experimental protocols for the determination of critical parameters such as melting point, aqueous solubility, pKa, and hygroscopicity. This guide is designed for researchers, scientists, and drug development professionals, equipping them with the knowledge to make informed decisions during the crucial pre-formulation and candidate selection stages.

The Fundamental Distinction: Free Base vs. Hydrochloride Salt

The functional core of (R)-1-(4-chlorophenyl)pentylamine is its primary amine group, which imparts basic properties. This allows it to exist in two principal forms:

-

The Free Base: A neutral, lipophilic organic molecule. Its properties are governed by intermolecular forces such as van der Waals interactions and hydrogen bonding involving the -NH2 group.

-

The Hydrochloride Salt: An ionic compound formed by the reaction of the basic amine with hydrochloric acid (HCl). In this form, the amine group is protonated to form an ammonium cation (R-NH3+), which is ionically bonded to a chloride anion (Cl-).

This transformation from a neutral molecule to an ionic salt is the primary driver for the significant differences in their physicochemical profiles. The strong electrostatic forces within the salt's crystal lattice and its ability to dissociate into ions in solution are critical to understanding its behavior.

Strategic Synthesis of Chiral Benzylic Amine Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

Chiral benzylic amines are privileged pharmacophores deeply embedded in the architecture of modern therapeutics. In 2022 alone, FDA-approved small molecules such as olutasidenib and mavacamten prominently featured this motif, joining the ranks of blockbuster drugs like cinacalcet, sertraline, and rasagiline[1][2]. Historically, accessing enantiopure benzylic amines relied heavily on classical resolution techniques or stoichiometric chiral auxiliaries, which are inherently inefficient and generate significant chemical waste.

Modern medicinal chemistry demands highly atom-economical, scalable, and stereoconvergent synthetic methodologies. This whitepaper critically examines the state-of-the-art catalytic strategies for synthesizing chiral benzylic amines, focusing on biocatalytic cascades, transition-metal-catalyzed C(sp³)–H amination, and chemoenzymatic dynamic kinetic resolution (CE-DKR). By understanding the mechanistic causality behind these methods, drug development professionals can strategically integrate them to accelerate Structure-Activity Relationship (SAR) campaigns and streamline process chemistry.

Mechanistic Approaches to Asymmetric Synthesis

Biocatalysis: ω-Transaminases and Enzymatic Cascades

ω-Transaminases (ω-TAs) are highly selective pyridoxal-5′-phosphate (PLP)-dependent enzymes capable of directly converting prochiral ketones into chiral amines. However, a fundamental limitation of ω-TAs is the unfavorable thermodynamic equilibrium of the transamination reaction, which often leads to poor conversions and product inhibition[3].

To circumvent this, researchers have engineered multi-enzymatic cascade systems that continuously drive the equilibrium toward the desired product. A landmark advancement is the one-pot deracemization of racemic benzylic amines using a Monoamine Oxidase (MAO-N) and ω-TA cascade[4][5].

Causality of the Cascade:

-

Enantioselective Oxidation: An (S)-selective MAO-N selectively oxidizes the (S)-enantiomer of a racemic benzylic amine into an imine intermediate.

-

Hydrolysis: The imine spontaneously hydrolyzes in the aqueous buffer to form a prochiral ketone.

-

Reductive Amination: An (R)-selective ω-TA converts the ketone into the (R)-amine using a sacrificial amine donor (e.g., isopropylamine), yielding >99% enantiomeric excess (ee)[4][6].

Biocatalytic deracemization cascade driving (S)-amine to (R)-amine via a ketone intermediate.

Transition-Metal Catalysis: Intermolecular C(sp³)–H Amination

While biocatalysis excels at ketone amination, transition-metal catalysis enables the direct functionalization of unactivated C(sp³)–H bonds. Recent breakthroughs in cationic copper catalysis have unlocked intermolecular enantioselective benzylic C(sp³)–H amination[7][8].

Mechanistic Logic: This transformation operates via a radical relay mechanism. A Cu(I) catalyst, coordinated with a chiral bisoxazoline (BOX) ligand, reacts with a peroxide oxidant to generate a reactive radical species. This species abstracts a hydrogen atom from the benzylic position (Hydrogen Atom Transfer, HAT), forming a benzylic radical[8][9]. The Cu(II)-amido complex then intercepts the benzylic radical in a highly stereocontrolled "radical rebound" step, forging the C–N bond with high enantioselectivity.

Cu-catalyzed C(sp³)–H amination via Hydrogen Atom Transfer (HAT) and radical rebound.

Chemoenzymatic Dynamic Kinetic Resolution (CE-DKR)

For substrates resistant to direct asymmetric synthesis, CE-DKR offers a robust alternative. By coupling a heterogeneous metal catalyst (e.g., Pd nanocatalysts) for continuous in situ racemization with an enzyme (e.g., Candida antarctica lipase B, CALB) for selective acylation, racemic amines can be converted to enantiopure amides in a single pot. This method has been successfully applied to multigram-scale syntheses of 1-aminoindane, the chiral precursor to the Parkinson's drug rasagiline[10].

Quantitative Data & Performance Metrics

The selection of a synthetic route depends on substrate scope, required enantiomeric excess, and scalability. The following table summarizes the performance metrics of the core methodologies discussed.

| Methodology | Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Scalability & Green Metrics |

| Biocatalytic Deracemization | MAO-N + ω-TA | Racemic primary & secondary benzylic amines | 80 – 99% | >99% | High; aqueous buffer, ambient temp, requires co-factor recycling. |

| Cu-Catalyzed C(sp³)–H Amination [8] | Cationic Cu(I) + Chiral BOX + Peroxide | Unactivated alkylarenes & amides | 65 – 88% | 90 – 98% | Moderate; highly step-economic, uses feedstock chemicals, requires strict inert atmosphere. |

| CE-DKR [10] | Pd Nanocatalyst + CALB | Racemic amines (e.g., 1-aminoindane) | ~80% | 96% | High; proven on 73g scale, but enzyme degradation by Pd/H2 can require complex purification. |

| Zirconocene-Mediated Reduction | Schwartz's Reagent + Sulfinyl Ketimines | Ketones (via chiral sulfinamides) | 75 – 95% | >95% (de) | High; operationally simple, moisture/air tolerant, excellent functional group tolerance. |

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process controls.

Protocol 1: One-Pot Biocatalytic Deracemization of Benzylic Amines

Objective: Convert a racemic benzylic amine to an enantiopure (R)-amine using a MAO-N/ω-TA cascade.

-

Enzyme and Buffer Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.5).

-

Dissolve (S)-selective MAO-N (2 mg/mL) and (R)-selective ω-TA (5 mg/mL) in the buffer.

-

Causality Check: The pH must be strictly maintained at 7.5 to balance the optimal activity profiles of both enzymes and prevent premature imine degradation.

-

-

Reaction Initiation:

-

Add the racemic benzylic amine substrate (50 mM final concentration).

-

Add isopropylamine (500 mM) as the sacrificial amine donor and PLP (1 mM) as the co-factor.

-

Add catalase (1 mg/mL) to scavenge hydrogen peroxide generated by MAO-N, preventing oxidative deactivation of the transaminase[5].

-

-

Incubation and In-Process Monitoring:

-

Incubate the reaction at 30 °C with orbital shaking (250 rpm).

-

Self-Validation: At 4, 8, and 24 hours, extract a 50 µL aliquot, quench with 1M NaOH, extract with ethyl acetate, and analyze via chiral HPLC. The disappearance of the (S)-enantiomer and the stoichiometric rise of the (R)-enantiomer validates the cascade flux.

-

-

Workup and Isolation:

-

Upon >99% ee confirmation, acidify the aqueous layer to pH 2.0 with HCl to protonate the amine, and wash with dichloromethane to remove organic impurities.

-

Basify the aqueous layer to pH 12.0 with NaOH and extract the enantiopure (R)-amine with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

-

Protocol 2: Cu-Catalyzed Intermolecular Enantioselective C(sp³)–H Amination

Objective: Direct enantioselective amination of an alkylarene using a copper catalyst.

-

Catalyst Complexation (Glovebox Required):

-

In an argon-filled glovebox, combine CuPF₆(CH₃CN)₄ (10 mol%) and a chiral bisoxazoline (BOX) ligand (12 mol%) in anhydrous dichloromethane (DCM).

-

Stir for 30 minutes at room temperature until a homogenous blue/green solution forms, indicating successful Cu(I)-ligand complexation.

-

-

Substrate Addition:

-

Add the alkylarene substrate (1.0 equiv) and the primary amide nucleophile (1.5 equiv).

-

Causality Check: The alkylarene is used as the limiting reagent to maximize the atom economy of the more valuable complex fragment, a critical requirement for late-stage functionalization[11].

-

-

Oxidant Addition and Reaction:

-

Slowly add the peroxide oxidant (e.g., di-tert-butyl peroxide, 2.0 equiv).

-

Seal the reaction vessel, remove it from the glovebox, and stir at 40 °C for 24 hours.

-

-

Quenching and Purification:

-

Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides.

-

Extract with DCM, concentrate, and purify via flash column chromatography. Determine ee% via chiral SFC (Supercritical Fluid Chromatography).

-

Strategic Integration in Medicinal Chemistry

The strategic selection of these building blocks directly impacts the velocity of drug discovery. In the development of MRTX0902, a clinical-stage cancer therapeutic, the chiral benzylamine motif was identified as a critical pharmacophore. Traditional routes required lengthy protection/deprotection sequences and late-stage chiral resolution via supercritical fluid chromatography, which bottlenecked analog synthesis[1][2].

By pivoting to catalytic asymmetric methodologies—such as the diastereoselective reduction of sulfinyl ketimines using Schwartz's reagent or direct Cu-catalyzed C–H amination—medicinal chemists can bypass resolution steps entirely. This stereoconvergent approach allows for the rapid, parallel synthesis of diverse benzylic amine libraries, dramatically accelerating the SAR cycle and improving the overall clinical success rates of drug candidates.

References

1.[7] Intermolecular Enantioselective Benzylic C(sp3)-H Amination via Cationic Copper Catalysis. ChemRxiv. 2.[10] A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. 3.[8] Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. ResearchGate. 4. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. 5. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry. 6.[11] Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. ResearchGate. 7.[9] ORGANIC CHEMISTRY - Xingwei Li. Shaanxi Normal University. 8.[3] Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate. 9.[2] Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. PMC. 10.[5] Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews. 11.[6] Photoinduced Copper-Catalyzed Enantioselective Allylic C(sp 3)–H Oxygenation of Acyclic Terminal Olefins Enabled by SphenBOX. PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoinduced Copper-Catalyzed Enantioselective Allylic C(sp 3)–H Oxygenation of Acyclic Terminal Olefins Enabled by SphenBOX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 1-(4-chlorophenyl)pentan-1-amine HCl for Research and Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1-(4-chlorophenyl)pentan-1-amine hydrochloride (CAS No: 91428-39-6). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols. By synthesizing available data, it aims to empower laboratory personnel with the knowledge to conduct a thorough risk assessment and implement field-proven safety measures when working with this research chemical.

Section 1: Chemical Identity and Physicochemical Properties

1-(4-chlorophenyl)pentan-1-amine HCl is a solid organic compound typically used in research and development settings.[1] Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data for this specific compound is not widely published, key information has been consolidated from supplier technical data.

Table 1: Chemical Identifiers and Known Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 1-(4-chlorophenyl)pentan-1-amine hydrochloride | [1][2] |

| CAS Number | 91428-39-6 | [1][2] |

| Molecular Formula | C₁₁H₁₇Cl₂N | [1][2] |

| Molecular Weight | 234.17 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1][2] |

| Storage Temperature | 4°C, protect from light | [1] |

| Melting/Boiling Point | Data not available |[3] |

A notable data gap exists for key physicochemical properties such as melting point, boiling point, and water solubility. This absence of data necessitates a more cautious approach, as properties like volatility and solubility can significantly impact exposure routes and cleanup procedures.

Section 2: Hazard Analysis and Risk-Based Assessment

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of a chemical. For 1-(4-chlorophenyl)pentan-1-amine HCl, the classification indicates it is a harmful and irritant substance.[1]

Table 2: GHS Hazard Profile

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1][2] |

Deconstructing the Hazards: From Statement to Practice

Understanding the "why" behind these hazard statements is critical for developing intuitive and effective safety protocols.

-

H302 - Harmful if swallowed: This indicates moderate acute toxicity if the substance is ingested. In a laboratory setting, the primary risk of ingestion comes from indirect contact, such as touching one's mouth with contaminated gloves or hands, or through contaminated food and drink. This underscores the critical importance of strict personal hygiene and prohibiting eating or drinking in the laboratory.[4]

-

H315 & H319 - Skin and Serious Eye Irritation: These classifications imply that direct contact with the solid or its dust can cause inflammation and damage to the skin and eyes.[5] The "serious" designation for eye irritation highlights the potential for significant, possibly irreversible, damage. This is the primary driver for mandating the use of protective gloves and chemical safety goggles.

-

H335 - May cause respiratory irritation: As a solid, the main inhalation risk from this compound is the aerosolization of fine dust particles during handling, such as weighing or transferring the material.[5] These particles can irritate the nose, throat, and lungs. This hazard is the principal justification for requiring the use of engineering controls like a chemical fume hood.

A Proactive Risk Assessment Workflow

A dynamic risk assessment should precede any experiment. The following workflow illustrates a logical sequence for ensuring all safety aspects are considered before work begins.

Caption: Proactive Risk Assessment Workflow for Chemical Handling.

Section 3: Protocols for Safe Handling and Exposure Control

Based on the hazard analysis, a multi-layered approach to exposure control is necessary, prioritizing engineering controls, supplemented by administrative procedures and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, providing the most effective level of protection.

-

Chemical Fume Hood: All manipulations of 1-(4-chlorophenyl)pentan-1-amine HCl that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[6] This directly mitigates the respiratory irritation hazard (H335).

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][6] Their proximity is crucial for an effective response to an accidental eye or skin exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect against skin and eye exposure (H315, H319) and should be used in conjunction with engineering controls.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves must be inspected before use and removed properly to avoid contaminating skin.[3] |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against dust particles or splashes causing serious eye irritation.[3][7] |

| Skin/Body Protection | Laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination.[6] |

| Respiratory Protection | Not typically required if work is conducted within a fume hood. | If engineering controls fail or for large-scale cleanup, a government-approved respirator may be necessary.[6] |

Step-by-Step Protocol for Weighing and Handling

-

Preparation: Confirm the chemical fume hood is operational. Don all required PPE (lab coat, gloves, safety goggles).

-

Staging: Place a weigh boat on the analytical balance inside the fume hood, along with a clean spatula and the chemical container.

-

Taring: Close the sash and tare the balance with the empty weigh boat.

-

Transfer: Open the container inside the hood. Using the spatula, carefully transfer the desired amount of solid to the weigh boat, minimizing any actions that could create airborne dust.

-

Sealing: Immediately and tightly close the primary chemical container.

-

Measurement: Close the sash and record the final weight.

-

Cleanup: Use a brush to sweep any minor residual powder into the weigh boat or a designated solid waste container within the hood. Wipe down the spatula and the work surface with a damp cloth or towel.[6]

-

Doffing: Once the procedure is complete and the area is clean, remove gloves and wash hands thoroughly.[7]

Section 4: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response Protocol

The appropriate response to a spill depends on its scale and location. The following workflow outlines the general decision-making process.

Caption: Decision-Making Workflow for Chemical Spill Response.

For a small spill inside a fume hood, personnel should wear appropriate PPE, sweep up the material, place it in a sealed container for disposal, and decontaminate the area.[3] Do not let the product enter drains.[7][8] For larger spills or any spill outside of a containment hood, evacuate the area and contact the institution's environmental health and safety (EH&S) department.[8]

First Aid Measures

Immediate and correct first aid is vital. This safety data sheet should be shown to attending medical personnel.[6]

Table 4: First Aid Procedures

| Exposure Route | Action | Source(s) |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. | [3][6][7] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical advice. | [3][6][7] |

| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention. | [3][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately if you feel unwell. |[3][6] |

Section 5: Storage and Disposal

Proper storage and disposal are final, but crucial, steps in the chemical lifecycle to ensure safety and regulatory compliance.

Conditions for Safe Storage

-

Container: Keep the container tightly closed to prevent contamination and potential release.[3][4]

-

Environment: Store in a cool, dry, and well-ventilated place.[3][4] The recommended storage temperature is 4°C.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[5][8]

Waste Disposal

Unused material and its container must be treated as hazardous waste. Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[4][7] Do not dispose of it in standard laboratory trash or down the drain.

References

-

CAS#:151-06-4 | 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride | Chemsrc. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

Sources

- 1. 1-(4-Chlorophenyl)pentan-1-amine hydrochloride | 91428-39-6 [sigmaaldrich.com]

- 2. 1-(4-Chlorophenyl)pentan-1-amine hydrochloride | 91428-39-6 [sigmaaldrich.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. keyorganics.net [keyorganics.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-1-(4-chlorophenyl)pentan-1-amine

Introduction & Strategic Rationale

Chiral 1-arylalkylamines are privileged pharmacophores deeply embedded in the structures of CNS therapeutics, calcimimetics, and antidiabetic agents[1]. The target molecule, (R)-1-(4-chlorophenyl)pentan-1-amine (CAS: 91428-39-6 for the hydrochloride salt[2]), presents a unique synthetic challenge due to the steric similarities between its para-chlorophenyl ring and its linear aliphatic pentyl chain.

To support drug development professionals and scale-up chemists[3], this application note details two orthogonal, self-validating methodologies for the asymmetric synthesis of this molecule:

-

Biocatalytic Asymmetric Amination: A green, highly enantioselective route utilizing an engineered

-Transaminase ( -

Chemical Asymmetric Synthesis: A robust, scalable benchtop method leveraging Ellman’s chiral sulfinamide auxiliary[4].

Method A: Biocatalytic Route ( -Transaminase)

Principle and Causality

Omega-transaminases (

The engineered (R)-selective

Caption: PLP-mediated ping-pong bi-bi catalytic cycle of ω-Transaminase.

Step-by-Step Protocol & Self-Validating Controls

-

Buffer Preparation: Prepare 500 mL of 100 mM sodium phosphate buffer. Add 1 mM PLP (cofactor). Adjust to pH 7.5.

-

Amine Donor Addition: Add isopropylamine (IPA) to a final concentration of 500 mM. Critical Control: IPA addition will spike the pH. Re-adjust the pH to exactly 7.5 using 1M HCl. If the pH exceeds 8.0, enzyme denaturation will occur.

-

Substrate Solubilization: Dissolve 1-(4-chlorophenyl)pentan-1-one (50 mM final concentration) in DMSO (10% v/v of the final reaction volume) to overcome the high lipophilicity of the ketone.

-

Biocatalysis: Add 5 mg/mL of lyophilized (R)-selective

-TA. Incubate at 30°C with 200 rpm orbital shaking for 24 hours. -

In-Process Control (IPC): Monitor the reaction via HPLC. The system is self-validating: if conversion stalls at ~50%, the pH has likely drifted due to acetone formation. Use an autotitrator to maintain pH 7.5.

-

Workup: Basify the aqueous phase to pH 11.0 with 2M NaOH (deprotonating the product amine). Extract with MTBE (3 x 200 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and precipitate the product by bubbling anhydrous HCl gas to yield the hydrochloride salt.

Method B: Chemical Route (Ellman's Auxiliary)

Principle and Causality

When scaling up novel derivatives where biocatalyst screening is a bottleneck, the chemical route using (R)-tert-butanesulfinamide (Ellman's auxiliary) is the industry standard[5].

The causality of the stereocontrol lies in the transition state of the reduction step. The condensation of the ketone with (R)-tert-butanesulfinamide requires a Lewis acid—Titanium(IV) ethoxide (Ti(OEt)₄)—which serves a dual purpose: it activates the ketone carbonyl for nucleophilic attack and irreversibly scavenges the generated water, driving the equilibrium toward the imine[4]. During the subsequent reduction with NaBH₄, the bulky tert-butyl group of the auxiliary sterically blocks the Si-face of the imine. Hydride attack is therefore forced to occur from the less hindered Re-face, yielding the (R,R)-diastereomer.

Caption: Stereoselective synthesis workflow utilizing Ellman's chiral auxiliary.

Step-by-Step Protocol & Self-Validating Controls

-

Imine Condensation: Under an inert argon atmosphere, dissolve 1-(4-chlorophenyl)pentan-1-one (10.0 mmol) and (R)-tert-butanesulfinamide (12.0 mmol) in 30 mL of anhydrous THF. Add Ti(OEt)₄ (20.0 mmol). Reflux at 70°C for 12 hours.

-

IPC 1 (Condensation): Analyze via TLC (Hexanes/EtOAc 8:2). Self-validation: The presence of unreacted ketone indicates moisture ingress deactivating the Ti(OEt)₄.

-

Diastereoselective Reduction: Cool the reaction mixture to exactly -50°C. Causality: Lower temperatures rigidify the transition state, maximizing the diastereomeric ratio (dr). Slowly add NaBH₄ (30.0 mmol) in portions. Stir for 4 hours, allowing the temperature to slowly reach -20°C.

-

IPC 2 (Stereocontrol): Quench a 0.5 mL aliquot with brine, extract with EtOAc, and perform ¹H NMR. Self-validation: The tert-butyl group should appear as a single major singlet (~1.2 ppm). A second singlet indicates the undesired (R,S)-diastereomer (target dr > 95:5).

-

Deprotection: Isolate the (R,R)-sulfinamide via flash chromatography. Dissolve in MeOH (20 mL) and add 4M HCl in 1,4-dioxane (10 mL). Stir at room temperature for 1 hour to cleave the auxiliary. Concentrate in vacuo and triturate with diethyl ether to yield the pure (R)-amine hydrochloride.

Quantitative Data Summary

The following table summarizes the comparative metrics of both methodologies based on standardized laboratory scale-up conditions (10 mmol scale).

| Metric | Method A: Biocatalytic ( | Method B: Chemical (Ellman's) |

| Overall Isolated Yield | 78% | 65% (over 3 steps) |

| Enantiomeric Excess (ee) | > 99% | 96% (derived from dr 98:2) |

| Reaction Time | 24 hours (single step) | 36 hours (multi-step) |

| Environmental Impact | Low (Aqueous, mild conditions) | High (Heavy metals, cryogenic temps) |

| Primary Limitation | Substrate solubility (requires DMSO) | Stoichiometric chiral auxiliary cost |

References

-

Yraola, F., et al. "New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking." Journal of Medicinal Chemistry, 2006. Available at:[Link]

-

Nottingham ePrints. "Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives." University of Nottingham, 2018. Available at:[Link]

-

Lu, B., et al. "2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide): A Versatile Chiral Reagent." ResearchGate, 2005. Available at:[Link]

Sources

Application Note & Protocol: Synthesis of N-Alkyl-1-(4-chlorophenyl)pentanamine via Reductive Amination

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3] This powerful reaction enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][4] This application note provides a comprehensive, field-proven protocol for the reductive amination of 1-(4-chlorophenyl)pentan-1-one, a common ketone intermediate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this essential synthetic strategy.

Mechanistic Overview: The "Why" Behind the "How"

The reductive amination of a ketone, such as 1-(4-chlorophenyl)pentan-1-one, with a primary amine proceeds through a two-step sequence that is often performed in a single pot ("one-pot" reaction).[5] Understanding the mechanism is crucial for troubleshooting and optimizing the reaction conditions.

-

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ketone. This is followed by a series of proton transfers and subsequent dehydration to form an imine intermediate.[1][3] The formation of the imine is a reversible process and is typically catalyzed by mild acid.[2][6]

-

Reduction of the Imine: The newly formed imine (or its protonated form, the iminium ion) is then reduced to the corresponding secondary amine.[3][7][8] This reduction is achieved through the use of a selective reducing agent that preferentially reduces the C=N double bond of the imine over the C=O double bond of the starting ketone.[4][9] This selectivity is paramount for the success of a one-pot reductive amination.[9]

Caption: Mechanism of Reductive Amination.

Choosing the Right Reducing Agent: A Critical Decision

The selection of the reducing agent is arguably the most critical parameter in a reductive amination protocol. While several reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior choice for many applications, including the one detailed here.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly mild and selective, reducing iminium ions much faster than ketones.[6][9][10] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, preventing the undesired reduction of the starting ketone.[6] It is also convenient to handle as a stable, commercially available solid.[9]

-

Sodium Cyanoborohydride (NaBH₃CN): Historically, NaBH₃CN has been a popular choice for reductive aminations.[4][9] It is also selective for imines at a controlled pH (typically 6-8).[4][9] However, NaBH₃CN is highly toxic and can release hydrogen cyanide gas, especially under acidic conditions, necessitating stringent safety precautions.[11][12][13][14][15]

For this protocol, we will utilize sodium triacetoxyborohydride due to its enhanced safety profile and excellent selectivity, which generally leads to cleaner reactions and higher yields.[16]

Experimental Protocol: Reductive Amination of 1-(4-chlorophenyl)pentan-1-one

This protocol describes the reaction of 1-(4-chlorophenyl)pentan-1-one with a generic primary amine (R-NH₂). The specific amine should be chosen based on the desired final product.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 1-(4-chlorophenyl)pentan-1-one | 196.67 | 5.0 | 983 mg | Starting ketone. |

| Primary Amine (R-NH₂) | Varies | 5.5 (1.1 eq) | Varies | Use a slight excess to drive imine formation. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 7.5 (1.5 eq) | 1.59 g | The reducing agent. Should be added portion-wise. |

| 1,2-Dichloroethane (DCE) | - | - | 25 mL | Anhydrous solvent. Can also use tetrahydrofuran (THF).[6][16] |

| Glacial Acetic Acid | 60.05 | (Optional) | 1-2 drops | Catalyst for imine formation, especially with less reactive amines. |

| Saturated Sodium Bicarbonate Solution | - | - | ~20 mL | For quenching the reaction. |

| Dichloromethane (DCM) or Ethyl Acetate | - | - | ~3 x 20 mL | For extraction. |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | - | As needed | For drying the organic layer. |

Step-by-Step Procedure

Caption: Experimental Workflow for Reductive Amination.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 1-(4-chlorophenyl)pentan-1-one (983 mg, 5.0 mmol).

-

Addition of Amine and Solvent: Add the primary amine (5.5 mmol, 1.1 eq) followed by anhydrous 1,2-dichloroethane (25 mL).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. If the amine is weakly basic, a catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate this step.[6][16]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq) to the reaction mixture in small portions over 10-15 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-1-(4-chlorophenyl)pentanamine.

Safety and Handling Precautions

-

Sodium Triacetoxyborohydride: While safer than sodium cyanoborohydride, NaBH(OAc)₃ is water-sensitive and should be handled in a dry environment.[17]

-

1,2-Dichloroethane: DCE is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this procedure.

Conclusion

This application note provides a detailed and reliable protocol for the reductive amination of 1-(4-chlorophenyl)pentan-1-one using sodium triacetoxyborohydride. By understanding the underlying mechanism and adhering to the outlined procedure, researchers can confidently synthesize a wide range of N-alkylated amine products. The use of NaBH(OAc)₃ offers a safer and often more efficient alternative to traditional reducing agents, making this a valuable addition to the synthetic chemist's toolbox.

References

- Sodium Cyanoborohydride SOP. (n.d.).

- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.

-

Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- SodiumCyanoborohydride-25895-60-7.docx. (n.d.). University of Georgia Research.

- Myers, J. W. (n.d.). Chem 115: Reductive Amination.

-

Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

-

Sodium triacetoxyborohydride. (n.d.). Wikipedia. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Sodium cyanoborohydride solution. (n.d.). AK Scientific, Inc.

- 111620 - Sodium cyanoborohydride - Safety Data Sheet. (n.d.).

- Material safety data sheet - sodium cyanoborohydride. (n.d.). oxfordlabchem.com.

-

Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. Retrieved from [Link]

- Separation of secondary and tertiary amines. (n.d.). ECHEMI.

- Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)methanamine via Reductive Amination. (n.d.). Benchchem.

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025, October 7). The Journal of Organic Chemistry. Retrieved from [Link]

- Reductive Amination - Common Conditions. (n.d.).

- Direct Asymmetric Reductive Amination of α-Keto Acetals. (n.d.). The Royal Society of Chemistry.

- Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi.

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). ResearchGate. Retrieved from [Link]

-

Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. (2026, February 27). ACS Omega. Retrieved from [Link]

- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. air.unimi.it [air.unimi.it]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 11. chemistry.osu.edu [chemistry.osu.edu]

- 12. research.uga.edu [research.uga.edu]

- 13. aksci.com [aksci.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. oxfordlabchem.com [oxfordlabchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note: Salt Formation and Crystallization Protocols for (R)-1-(4-chlorophenyl)pentan-1-amine

Abstract

This application note details the optimized protocols for the salt formation of (R)-1-(4-chlorophenyl)pentan-1-amine , a lipophilic chiral primary amine. Due to the presence of the pentyl chain, this molecule exhibits a high propensity for "oiling out" during acidification. This guide provides two distinct workflows:

-

Standard Stabilization: Formation of the Hydrochloride (HCl) salt for bulk storage and stability.

-

Chiral Enrichment: Formation of the (S)-Mandelate salt to upgrade enantiomeric excess (ee%) via diastereomeric resolution.

Pre-Formulation Logic & Strategic Analysis

Physicochemical Context

The free base, This compound , is a lipophilic liquid at room temperature with a pKa estimated between 9.0 and 9.5 (typical for benzylamine analogs). It is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. Salt formation is strictly required for long-term stability and handling.

The "Oiling Out" Challenge

A critical processing risk for this molecule is the formation of a metastable oil phase rather than a crystalline solid upon acid addition. This is caused by the lipophilic pentyl chain lowering the lattice energy relative to the solvation energy in polar solvents.

-

Mitigation Strategy: Use of a non-polar anti-solvent system (e.g., Ethyl Acetate/Heptane) combined with high-shear seeding is required to force nucleation.

Salt Selection Decision Tree

The following logic flow dictates the choice of salt form based on the purity of the starting material.

Figure 1: Decision matrix for selecting the appropriate salt formation protocol.

Protocol A: Hydrochloride Salt Formation (Standard)

Objective: To convert high-purity free base into a stable, non-hygroscopic hydrochloride salt. Safety Warning: HCl gas and solvents are flammable/corrosive. Perform in a fume hood.

Materials

-

Substrate: this compound (Free Base).

-

Solvent: Ethyl Acetate (anhydrous).

-

Acid Source: 4M HCl in 1,4-Dioxane (Preferred over gas bubbling for stoichiometry control).

-